2-Chloro-4-(trifluoromethyl)-1,3-thiazole
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Overview
Description
2-Chloro-4-(trifluoromethyl)-1,3-thiazole, also known as CTFT, is a synthetic compound that has a wide range of applications in the scientific research field. It is primarily used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. CTFT has been studied extensively in the past few decades, and its unique properties have made it a valuable tool for many research applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Fungicides: The compound is utilized in the synthesis of novel fungicides such as Thifuzamide, demonstrating the compound's relevance in agricultural chemistry and pest control (Liu, 2012).
Chemical Synthesis and Modification
- Derivative Formation: Research indicates the synthesis of 2-aryl-4-trifluoromethyl-1,3-thiazole derivatives and their importance in various chemical processes, highlighting the compound's versatility in forming structurally varied derivatives (Bentya et al., 2016).
- Structural and Conformational Studies: 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives have been synthesized, and their structures analyzed using spectroscopic methods, proving the compound's utility in advanced structural chemistry (Buceta et al., 2004).
Anticancer Activity
- Anticancer Properties: The compound has been used to synthesize novel thiazole-5-carboxamide derivatives, which have been evaluated for their anticancer activity, showing promising results in this medical research area (Cai et al., 2016).
Drug Synthesis and Development
- Synthon in Drug Discovery: 1,3-Dibromo-1,1-difluoro-2-propanone, a synthon used in the synthesis of thiazoles, has shown promise in drug discovery, indicating the compound's role in the development of new pharmaceuticals (Colella et al., 2018).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gi absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.8 , which may influence its distribution and bioavailability.
Result of Action
Given the lack of specific target information, it is difficult to predict the exact effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Specific studies on these aspects are currently lacking .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGITCQJDYYKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)-1,3-thiazole | |
CAS RN |
228119-52-6 |
Source
|
Record name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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